synthesis of Chloro(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthylruthenium(II) chloride
synthesis of Chloro(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthylruthenium(II) chloride
An In-Depth Technical Guide to the Synthesis of Chloro(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthylruthenium(II) Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of Chloro(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthylruthenium(II) chloride, a pivotal catalyst in modern asymmetric synthesis. The document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a detailed and validated experimental protocol, and essential quality control measures. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to reliably prepare this highly valuable chiral catalyst.
Introduction: The Significance of RuCl₂[(R)-BINAP] in Asymmetric Catalysis
The development of catalysts for enantioselective reactions has revolutionized the synthesis of complex chiral molecules, particularly within the pharmaceutical and fine chemical industries. Among these, ruthenium complexes featuring the axially chiral ligand 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) are preeminent. Chloro(R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthylruthenium(II) chloride, often denoted as RuCl₂[(R)-BINAP], is a cornerstone catalyst renowned for its effectiveness in asymmetric hydrogenation reactions.
The Role of Ruthenium-BINAP Complexes
The unique C₂ axial chirality of the BINAP ligand, when coordinated to a ruthenium(II) center, creates a well-defined chiral environment. This steric and electronic arrangement allows for highly effective discrimination between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in high excess. These complexes are particularly effective for the asymmetric hydrogenation of ketones, β-keto esters, and allylic alcohols, producing chiral alcohols with excellent enantioselectivity.[1]
Applications in Pharmaceutical and Fine Chemical Synthesis
The ability to synthesize single-enantiomer compounds is critical in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities. RuCl₂[(R)-BINAP] and its derivatives are used in the practical synthesis of numerous important chiral intermediates. For example, they have been instrumental in the asymmetric synthesis of key building blocks for carnitine and the unusual amino acid statine.[1] The high efficiency and selectivity of these catalysts make them suitable for large-scale industrial applications, where purity and yield are paramount.
Mechanistic Insights and Core Principles
The successful synthesis of RuCl₂[(R)-BINAP] hinges on a ligand exchange reaction where a precursor ruthenium complex reacts with the chiral BINAP ligand.
Understanding the Ligand: (R)-(+)-BINAP
(R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl is a chiral diphosphine ligand. Its chirality arises not from a stereogenic carbon atom but from atropisomerism due to restricted rotation around the C-C bond connecting the two naphthalene rings. This stable axial chirality is the foundation of its utility in asymmetric catalysis. The ligand is commercially available or can be synthesized from (R)-(+)-1,1'-bi-2-naphthol (BINOL).[2][3]
The Formation of the Ru(II) Complex: A Stepwise Approach
The most common and direct laboratory-scale synthesis involves the reaction of a suitable ruthenium(II) precursor with (R)-BINAP. A widely used precursor is the benzeneruthenium(II) chloride dimer, [RuCl₂(benzene)]₂.[1] The reaction is typically performed in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).
The core of the synthesis is a ligand substitution reaction. The benzene ligands on the ruthenium precursor are displaced by the much stronger bidentate phosphine ligands of BINAP to form the stable chelate complex. The reaction is driven by the formation of the thermodynamically stable five-membered chelate ring between the ruthenium center and the two phosphorus atoms of the BINAP ligand.
Caption: Reaction scheme for the synthesis of RuCl₂[(R)-BINAP].
Key Factors Influencing Yield and Purity
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Inert Atmosphere: Ruthenium(II)-phosphine complexes are susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst.[1][2][4] Therefore, all steps must be performed under an inert atmosphere of argon or nitrogen using degassed solvents.
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Solvent Purity: The solvent, typically DMF, must be anhydrous and pure. Impurities can interfere with the reaction. Distilling DMF over 4 Å molecular sieves is a common practice.[1]
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Temperature Control: The reaction requires heating (typically around 100°C) to facilitate the ligand exchange. However, prolonged heating at excessively high temperatures can lead to the formation of undesired ruthenium carbonyl complexes.[1]
Synthesis Protocol: A Validated Step-by-Step Methodology
The following protocol is adapted from a well-established and validated procedure published in Organic Syntheses.[1]
Reagents and Equipment
| Reagent/Equipment | Amount/Specification | Purpose |
| [RuCl₂(benzene)]₂ | 130.5 mg (0.261 mmol) | Ruthenium precursor |
| (R)-(+)-BINAP | 341 mg (0.548 mmol) | Chiral ligand |
| N,N-Dimethylformamide (DMF) | 8 mL | Solvent |
| Schlenk tube (80-mL) | 1 | Reaction vessel for inert atmosphere |
| Magnetic stirrer and stir bar | 1 set | Agitation |
| Argon or Nitrogen supply | High purity | Inert atmosphere |
| Vacuum/Inert gas manifold (Schlenk line) | 1 | For handling air-sensitive reagents |
| Syringes and cannulas | Various sizes | For transferring degassed liquids |
Detailed Experimental Procedure
Caption: Experimental workflow for the synthesis of RuCl₂[(R)-BINAP].
Step-by-Step Method:
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Apparatus Preparation: Ensure all glassware, including the Schlenk tube and magnetic stir bar, is thoroughly dried in an oven at 120°C overnight and allowed to cool under a stream of argon.[1]
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Charging the Vessel: Charge the dry 80-mL Schlenk tube with [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).[1]
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Inerting the Atmosphere: Stopper the flask, connect it to a Schlenk line, and carefully evacuate the tube before backfilling with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add 8 mL of anhydrous, degassed DMF via a syringe through the sidearm under a positive flow of argon.[1]
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Reaction: Immerse the Schlenk tube in an oil bath preheated to 100°C. Stir the reddish-brown suspension for 10 minutes. During this time, the suspension should dissolve to form a clear, reddish-brown solution.[1]
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Cooling: After 10 minutes, remove the flask from the oil bath and allow it to cool to room temperature.
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Use of the Product: The resulting DMF solution contains the crude RuCl₂[(R)-BINAP] complex. For many applications, such as the hydrogenation of β-keto esters, this solution can be used directly as the catalyst precursor without further purification.[1]
Purification of the Final Product
If a solid product is required, the complex can be precipitated. After cooling the reaction, the solvent can be removed under high vacuum (e.g., 1 mm Hg) at a moderate temperature (e.g., 50°C) with vigorous stirring to yield a reddish-brown solid.[1] However, for catalytic applications, using the in situ prepared solution is often more convenient and avoids potential decomposition during isolation.
Characterization and Quality Control
Confirming the identity and purity of the synthesized complex is crucial. The crude mixture in DMF is believed to contain cationic species like [RuCl(BINAP)(DMF)₃]Cl.[1]
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³¹P NMR Spectroscopy: This is one of the most powerful techniques for characterizing phosphine complexes. The ³¹P NMR spectrum of the BINAP-Ru(II) complex in a DMF-CDCl₃ mixture typically shows characteristic doublets, confirming the coordination of the phosphorus atoms to the ruthenium center.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of undesired byproducts, such as ruthenium carbonyl complexes, which would show a strong absorption around 1960 cm⁻¹.[1]
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Conductivity: The ionic nature of the complex in DMF can be confirmed by measuring the solution's conductivity.[1]
Safety Precautions and Handling
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Chemical Hazards: Ruthenium compounds, while generally less toxic than other heavy metals, should be handled with care. DMF is a skin and respiratory irritant. (R)-BINAP can be slowly oxidized by air.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed inside a well-ventilated fume hood.
-
Inert Atmosphere Handling: Due to the air sensitivity of the Ru-BINAP complex, strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is mandatory for both the synthesis and subsequent storage or use of the catalyst.[1][2][4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to turn clear | Presence of oxygen or moisture; impure reagents. | Ensure all glassware is dry and the system is fully inert. Use freshly purified and degassed solvents. |
| Low catalytic activity | Catalyst decomposition due to air exposure. | Improve inert atmosphere technique. Use the catalyst solution immediately after preparation. |
| Formation of undesired byproducts | Reaction temperature too high or time too long. | Strictly adhere to the recommended reaction time and temperature (100°C for 10 min) to avoid carbonyl complex formation.[1] |
Conclusion
The is a straightforward yet technique-sensitive procedure that provides access to a powerful catalyst for asymmetric synthesis. By understanding the mechanistic principles and meticulously controlling the reaction conditions, particularly the exclusion of air and moisture, researchers can reliably prepare this catalyst. The direct use of the in situ generated complex offers a convenient and efficient pathway for its application in enantioselective hydrogenations, enabling the synthesis of valuable chiral molecules for research and industry.
References
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
- King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). An Improved Procedure for the Synthesis and Use of [RuCl2(BINAP)]2·NEt3. Dependence of the Ru(II)-BINAP Catalyzed Asymmetric Hydrogenation of β-Keto Esters on Trace Amounts of Acid. Journal of the American Chemical Society.
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Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes. Organic Syntheses, 75, 1. Retrieved from [Link]
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Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1993). Asymmetric Hydrogenation of β-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Organic Syntheses, 68, 1. Retrieved from [Link]
- Ikariya, T., Ishii, Y., Kawano, H., Arai, T., Saburi, M., Yoshikawa, S., & Akutagawa, S. (1985). Synthesis of novel chiral ruthenium complexes of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and their use as asymmetric catalysts.
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Li, Y., He, Y., & An, Z. (2015). Asymmetric hydrogenation by RuCl2(R-Binap)(dmf)n encapsulated in silica-based nanoreactors. Catalysis Science & Technology, 5(2), 963-970. Retrieved from [Link]
-
PubChem. (n.d.). Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II). National Center for Biotechnology Information. Retrieved from [Link]
-
Ascent Chemical. (n.d.). ChloroRuthenium(II) Chloride. Retrieved from [Link]Ruthenium(Ii)Chloride,[Rucl(P-Cymene)((S)-Binap)]Cl.html
-
Global Precious Metal Catalysts. (n.d.). R BINAP RuCl2 (R,R) DPEN. Retrieved from [Link]
-
Nanjing Datang Chemical. (n.d.). [2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium. Retrieved from [Link]
-
American Elements. (n.d.). (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). CN101676294A - The production method of ruthenium complex.
-
Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. Retrieved from [Link]
-
Global Precious Metal Catalysts. (n.d.). (R)-RuCl[(benzene)(BINAP)]Cl. Retrieved from [Link]
